molecular formula C9H17N3O B13638672 (1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine

(1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine

Cat. No.: B13638672
M. Wt: 183.25 g/mol
InChI Key: OYRADVLQYGVGIU-UHFFFAOYSA-N
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Description

(1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methoxypropan-2-yl group and a methyl group attached to the pyrazole ring, along with a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxypropan-2-yl Group: This step involves the alkylation of the pyrazole ring with a suitable alkylating agent, such as 1-chloro-2-methoxypropane, in the presence of a base like potassium carbonate.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential use in treating various diseases. It is explored for its role in modulating biological pathways and its potential as a drug candidate.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1-(1-Methoxyethyl)-3-methyl-1h-pyrazol-4-yl)methanamine
  • (1-(1-Methoxypropyl)-3-methyl-1h-pyrazol-4-yl)methanamine
  • (1-(1-Methoxybutyl)-3-methyl-1h-pyrazol-4-yl)methanamine

Uniqueness

(1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern on the pyrazole ring. The presence of the methoxypropan-2-yl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

[1-(1-methoxypropan-2-yl)-3-methylpyrazol-4-yl]methanamine

InChI

InChI=1S/C9H17N3O/c1-7(6-13-3)12-5-9(4-10)8(2)11-12/h5,7H,4,6,10H2,1-3H3

InChI Key

OYRADVLQYGVGIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN)C(C)COC

Origin of Product

United States

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